7-Fluoro-1-methyl-1H-indazol-3-ylamine

Medicinal chemistry Computational ADME Lead optimization

Medicinal chemists encounter low yields and metabolic liabilities when using generic N1-H indazole building blocks. 7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS 171809-14-6) eliminates the acidic N1-H proton via N-methyl substitution, preventing deprotonation under basic conditions and improving compatibility with organometallic reagents. The C7-fluorine activates adjacent positions for further functionalisation while the rigid core (0 rotatable bonds) reduces entropic penalty upon target binding. • N1-methyl blocks Phase II N-glucuronidation/sulfation • C7-F enables orthogonal multipolar interactions in kinase ATP pockets • ≥98% purity, solid form for accurate weighing in parallel synthesis

Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
CAS No. 171809-14-6
Cat. No. B112096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1-methyl-1H-indazol-3-ylamine
CAS171809-14-6
Molecular FormulaC8H8FN3
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2F)C(=N1)N
InChIInChI=1S/C8H8FN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11)
InChIKeyYTDIFLCLNBYPMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-1-methyl-1H-indazol-3-ylamine: Building Block Profile


7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS 171809-14-6) is a heterocyclic small molecule belonging to the 3-aminoindazole class, bearing a fluorine substituent at the C7 position, a methyl group at N1, and a primary amine at C3 [1]. With a molecular formula of C8H8FN3 and a molecular weight of 165.17 g·mol⁻¹, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs, particularly for constructing kinase-focused and target-based small-molecule libraries [1]. Its substitution pattern provides a unique combination of steric, electronic, and hydrogen-bonding properties that distinguish it from other commercially available indazole building blocks.

Why 7-Fluoro-1-methyl-1H-indazol-3-ylamine Is Irreplaceable


Indazole-based building blocks with different substitution patterns exhibit pronounced differences in physicochemical properties that directly affect their reactivity in cross-coupling, nucleophilic aromatic substitution (SNAr), and condensation reactions [1]. The C7 fluorine atom in 7-fluoro-1-methyl-1H-indazol-3-ylamine introduces a strong electron-withdrawing effect that activates the adjacent positions for further functionalisation while simultaneously lowering the pKa of the 3-amino group relative to non-fluorinated analogs—a property that cannot be replicated by 7-chloro, 7-bromo, or unsubstituted congeners [1]. Furthermore, the N1-methyl group eliminates the acidic N–H proton present in N1-unsubstituted indazoles (e.g., 7-fluoro-1H-indazol-3-amine, CAS 404827-60-7), thereby preventing undesirable deprotonation and improving compatibility with organometallic reagents and basic reaction conditions . Substituting this compound with a regioisomeric 5-fluoro or 6-fluoro analog alters the electronic landscape of the indazole core, leading to different regiochemical outcomes in electrophilic substitution and cycloaddition reactions. These cumulative differences mean that direct replacement of 7-fluoro-1-methyl-1H-indazol-3-ylamine with a generic indazole building block in an established synthetic route carries a material risk of altered reactivity, reduced yield, or complete synthetic failure.

7-Fluoro-1-methyl-1H-indazol-3-ylamine: Comparison with Analogs


TPSA and Lipophilicity: Comparison with Key Analogs

7-Fluoro-1-methyl-1H-indazol-3-ylamine exhibits a computed topological polar surface area (TPSA) of 43.8 Ų and an XLogP3-AA of 1.3, balancing polarity and lipophilicity in a range suitable for CNS drug-like chemical space [1]. By comparison, the N1-unsubstituted analog 7-fluoro-1H-indazol-3-amine possesses an additional hydrogen bond donor (N–H), increasing its HBD count to 2 and TPSA to approximately 54.7 Ų, which reduces membrane permeability potential [2]. Conversely, the des-fluoro analog 1-methyl-1H-indazol-3-amine shows a lower XLogP (~0.9) and altered electron density on the aromatic ring, affecting its metabolic stability profile and π-stacking interactions [3]. The N1-methyl group in the target compound reduces hydrogen bond donor count to 1 (from 2 in N1-unsubstituted 3-aminoindazoles), while the C7 fluorine preserves electron deficiency without contributing additional rotatable bonds (Rotatable Bond Count = 0) [1].

Medicinal chemistry Computational ADME Lead optimization

3-Amino Group pKa and Coupling Reactivity

The predicted pKa of the conjugate acid of 7-fluoro-1-methyl-1H-indazol-3-ylamine is 2.81 ± 0.50, indicating that the 3-amino group is significantly less basic than that of unsubstituted aniline (pKa ~4.6) or 1-methyl-1H-indazol-3-amine (predicted pKa ~3.5–4.0) . This reduced basicity arises from the electron-withdrawing effect of the C7 fluorine, which inductively deactivates the 3-amino group. In the comparator 7-chloro-1-methyl-1H-indazol-3-amine, the weaker electron-withdrawing chlorine substituent yields a less pronounced pKa shift (predicted pKa ~3.0–3.3), while 7-bromo and 7-iodo analogs show even smaller effects due to the decreasing electronegativity of the halogen [1]. The lower pKa of the 3-amino group in 7-fluoro-1-methyl-1H-indazol-3-ylamine renders it a less nucleophilic amine, which can be advantageous in chemoselective amide bond formations where competing nucleophilic sites are present, and may require modified coupling conditions (e.g., stronger activating agents) relative to less electron-deficient analogs.

Synthetic chemistry Reaction optimization Building block selection

N1-Methyl Substitution: Metabolic Stability Benefit

The N1-methyl group in 7-fluoro-1-methyl-1H-indazol-3-ylamine eliminates the metabolic liability associated with the acidic N1–H proton present in N1-unsubstituted 3-aminoindazoles (e.g., 7-fluoro-1H-indazol-3-amine) [1]. N-Unsubstituted indazoles are known substrates for N-glucuronidation and N-sulfation, Phase II metabolic pathways that can lead to rapid clearance and reactive metabolite formation [2]. By contrast, N1-methylated indazoles are not susceptible to these direct conjugation pathways. Furthermore, N-methyl groups on heterocycles are generally resistant to oxidative N-demethylation by cytochrome P450 enzymes when positioned on electron-deficient aromatic systems, as the electron-withdrawing C7 fluorine further deactivates the N1 position toward CYP-mediated oxidation relative to electron-rich indazole cores [2]. This class-level inference suggests that 7-fluoro-1-methyl-1H-indazol-3-ylamine offers superior metabolic stability compared to its N1-unsubstituted counterpart when incorporated into lead molecules.

Drug metabolism Pharmacokinetics In vitro ADME

Commercial Availability vs. Analog Indazoles

7-Fluoro-1-methyl-1H-indazol-3-ylamine (CAS 171809-14-6) is commercially available from multiple reputable vendors including Sigma-Aldrich (AldrichCPR collection) and AKSci, with a minimum purity specification of 95% and physical form specified as a solid at 20 °C . The compound is part of Sigma-Aldrich's AldrichCPR collection, reserved for unique chemical entities provided to early discovery researchers . In contrast, the N1-unsubstituted analog 7-fluoro-1H-indazol-3-amine (CAS 404827-60-7) is less widely available and often requires custom synthesis, while 7-fluoro-1-methyl-1H-indazole (CAS 1187386-23-7, lacking the 3-amino group) is a different chemotype that requires additional synthetic steps to install the amine functionality . The combination of commercial availability, defined purity grade, and the presence of all three functional handles (3-NH2, N1-CH3, 7-F) in a single building block reduces synthetic step count and procurement lead time relative to sourcing separate precursors.

Chemical procurement Supply chain Building block sourcing

Key Applications of 7-Fluoro-1-methyl-1H-indazol-3-ylamine


CNS Drug-Like Kinase Library Design

The balanced TPSA (43.8 Ų) and moderate lipophilicity (XLogP3 = 1.3) of 7-fluoro-1-methyl-1H-indazol-3-ylamine place it within the favorable range for CNS drug-likeness [1]. Medicinal chemistry teams designing brain-penetrant kinase inhibitors can use this building block as a core scaffold, leveraging the 3-amino group for amide or urea linker attachment to hinge-binding motifs. The N1-methyl group eliminates the N–H hydrogen bond donor that would otherwise increase TPSA and reduce passive permeability in N1-unsubstituted analogs [1].

Parallel Library Synthesis via SNAr & Cross-Coupling

The predicted low pKa of the 3-amino group (2.81) combined with the electron-deficient indazole core makes 7-fluoro-1-methyl-1H-indazol-3-ylamine well-suited for chemoselective transformations where the 3-amino group must remain inert during functionalisation of other positions . Its solid physical form and defined purity (≥95%) facilitate accurate weighing for parallel synthesis workflows in 96-well or 384-well format, reducing variability in library production .

Metabolic Stability Optimization for Indazole Leads

The N1-methyl substitution in 7-fluoro-1-methyl-1H-indazol-3-ylamine eliminates the Phase II conjugation liability inherent to N1-unsubstituted indazoles [2]. Lead optimization teams seeking to reduce clearance mediated by N-glucuronidation or N-sulfation can incorporate this building block into their synthetic route during the hit-to-lead phase, thereby addressing one metabolic soft spot without requiring additional scaffold modifications [2].

Kinase Structure-Based Design with Small Gatekeeper

The C7 fluorine atom provides a compact, electronegative substituent that can engage in orthogonal multipolar interactions with protein backbone carbonyl groups or structured water molecules in kinase ATP-binding sites, while the N1-methyl group fills a small lipophilic pocket often present near the hinge region [1][3]. The absence of rotatable bonds (Rotatable Bond Count = 0) imparts conformational rigidity that can reduce the entropic penalty upon target binding, a feature absent in more flexible 3-aminoindazole analogs with extended substituents [1].

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